Copper(I) acetate

Description

The exact mass of the compound Cuprous acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

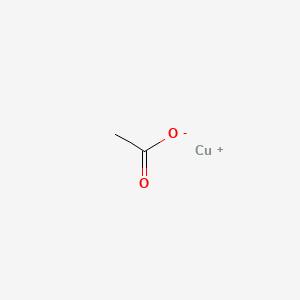

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZUAOAYVHBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO), C2H3CuO2 | |

| Record name | copper(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060511 | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-54-9 | |

| Record name | Cuprous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(1+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Copper I Acetate in Advanced Synthesis Methodologies

Catalytic Applications of Copper(I) Acetate (B1210297) in Organic Transformations

Copper(I) acetate serves as a versatile catalyst in numerous organic reactions. Its efficacy is particularly pronounced in cycloaddition reactions and the formation of carbon-carbon bonds, facilitating the synthesis of complex molecular architectures.

This compound in Azide-Alkyne Cycloaddition Reactions (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound has emerged as a highly practical and efficient catalyst for these transformations. researchgate.netrsc.org

Structurally, this compound exists as a dinuclear complex. researchgate.net Research suggests that this dinuclear nature is crucial for its high catalytic efficiency in CuAAC reactions. researchgate.netbeilstein-journals.org The distance between the two copper atoms in the dinuclear this compound complex is believed to be in an optimal range for effective catalysis. beilstein-journals.org

The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate. nih.gov Mechanistic studies, including computational DFT studies, support the involvement of dinuclear copper(I) complexes in the catalytic cycle, suggesting they are more active than their monomeric counterparts. beilstein-journals.orgacs.org The reaction mechanism is believed to proceed through a series of steps involving coordination of the alkyne and azide (B81097) to the dicopper center, followed by cyclization to form the triazole product. acs.org Some studies have proposed that the reaction may involve mixed-valence binuclear copper species. acs.orgnih.gov

Table 1: Mechanistic Insights into Dinuclear this compound Catalysis in CuAAC

| Mechanistic Aspect | Finding |

| Catalyst Structure | This compound is a dinuclear complex, which is considered highly efficient for CuAAC. researchgate.net |

| Cu-Cu Distance | The Cu-Cu distance in the polymeric structure is in a similar range as that calculated for effective dinuclear CuAAC catalysis. beilstein-journals.org |

| Intermediate Species | The "bare" phenylethynylcopper(I) has been isolated as an intermediate. researchgate.net |

| Catalytically Active Species | The active catalytic species can be generated by treating the phenylethynylcopper(I) intermediate with acetic acid. researchgate.net |

| Reaction Pathway | DFT studies support a dinuclear mechanism over a mononuclear pathway. beilstein-journals.orgacs.org |

Acetic acid, which can be formed in situ when using this compound, plays a significant dual role in promoting the CuAAC reaction. researchgate.netrsc.org It can activate the copper acetylide intermediate, facilitating the cycloaddition process. researchgate.net The addition of a catalytic amount of acetic acid has been shown to increase the yield of the CuAAC reaction. researchgate.net In some systems, the acetate ligand itself is converted into acetic acid during the reaction, which helps to avoid side reactions that can be caused by basic additives. researchgate.net

To enhance reusability and simplify product purification, this compound catalysts have been immobilized on solid supports. researchgate.netmdpi.com One approach involves the impregnation of dinuclear this compound onto silica (B1680970) gel. mdpi.com This silica-supported catalyst has demonstrated high catalytic activity and regioselectivity in the synthesis of 1,2,3-triazoles in a water/ethanol (B145695) mixture at room temperature. researchgate.net Furthermore, the immobilized catalyst showed good recyclability, being reusable for multiple cycles without a significant loss of activity. mdpi.com Other materials, such as polymers, zeolites, and graphene, have also been explored as supports for copper catalysts in CuAAC reactions. rsc.org

Role of Acetic Acid in CuAAC Promoted by this compound

This compound in C–C Bond Formation Reactions

While the provided outline specifies copper(II) acetate for the following reaction, it is important to note the broader context of copper-catalyzed C-C bond formation. Copper catalysts, in general, are widely used in various C-C coupling reactions. core.ac.uk

A notable application of copper acetate in C-C bond formation is the synthesis of spiro indanedione cyclopropylpyrazolone compounds. researchgate.netnih.gov This reaction proceeds through a Michael-initiated ring closure strategy. The process is catalyzed by copper(II) acetate, typically in the presence of an oxygen atmosphere and a base such as triethylamine. researchgate.netnih.gov Computational studies on the reaction mechanism suggest the feasibility of a route that involves a four-membered intermediate containing copper. researchgate.netnih.gov This method allows for the synthesis of these complex spiro compounds from diverse substrates in modest to good yields. researchgate.netnih.gov

Oxidative Cross-Coupling Reactions using Copper Acetatetandfonline.com

Copper acetate has emerged as a significant catalyst in promoting oxidative cross-coupling reactions, a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and can tolerate a variety of functional groups, making them a valuable tool in modern organic synthesis.

One notable application of copper acetate is in the direct biaryl coupling between 2-arylazines and 1,3-azoles, which can proceed even without a palladium catalyst. rsc.org This copper-promoted methodology has also been extended to the coupling of indoles and pyrroles, with the possibility of a catalytic variant using atmospheric oxygen as the co-oxidant. rsc.org

Furthermore, copper acetate catalyzes the aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (B1210189) (KSCN) to produce aryl thiocyanates. thieme-connect.com This reaction is efficiently carried out in the presence of 4-methylpyridine, which acts as both a ligand and a base, under a modest pressure of molecular oxygen. thieme-connect.com The process is tolerant of various substituents on the arylboronic acid, including those at the ortho position. thieme-connect.com

In the realm of C-C bond formation, copper-promoted oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents provides a mild, room-temperature route to monofluoro α-aryl acetates. d-nb.info This method is particularly valuable as it accommodates functional groups like aryl bromides, iodides, pyridines, and pyrimidines, which may not be compatible with other coupling methods. d-nb.info The mechanism is thought to involve the generation of a Cu(III) aryl malonate intermediate through transmetalation and disproportionation steps, similar to those proposed for Chan-Lam type reactions. d-nb.info

Table 1: Examples of Copper Acetate-Catalyzed Oxidative Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst System | Ref. |

| Arylboronic Acid | KSCN | Aryl Thiocyanate | Cu(OAc)₂, 4-methylpyridine, O₂ | thieme-connect.com |

| α-Fluoromalonate half-ester | Aryl Boron Reagent | Monofluoro α-aryl Acetate | Cu(II) promoter | d-nb.info |

| 2-Arylazine | 1,3-Azole | Biaryl | Copper acetate complex | rsc.org |

Multicomponent Domino Reactions Promoted by Copper Acetatenih.gov

Copper acetate is an effective promoter for multicomponent domino reactions, which are highly efficient processes that allow the formation of complex molecules from simple starting materials in a single step. These reactions are characterized by high atom economy and are often environmentally benign.

Copper catalysts, including copper acetate, are widely used in the synthesis of heterocyclic compounds through multicomponent reactions due to their variable oxidation states and effectiveness. researchgate.netrsc.org An example is the copper-catalyzed three-component reaction of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides to construct polycyclic tetrahydrocarbazoles. beilstein-journals.org This process involves the in-situ generation of an indolo-2,3-quinodimethane intermediate that subsequently undergoes a [4+2] cycloaddition. beilstein-journals.org

Research has also demonstrated the use of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in combination with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the multicomponent reaction of terminal alkynes, tert-butyl nitrite, and ethyl diazoacetate. rsc.org This methodology has been successfully applied to a variety of terminal alkynes with diverse substitutions. rsc.org The versatility of copper catalysis in these reactions streamlines the synthesis of complex molecular architectures, providing a powerful tool for both academic and industrial research. researchgate.netrsc.org

This compound in C–H Functionalization and Oxidative Cyclization

This compound plays a crucial role as a catalyst in C–H functionalization and oxidative cyclization reactions, enabling the direct conversion of C-H bonds into valuable functional groups. These transformations are of significant interest for streamlining synthetic routes to complex molecules.

Mechanistic Analysis of Copper-Catalyzed C–H Oxidative Cyclization of Carboxylic Acidsbenthamdirect.com

The conversion of carboxylic acids to lactones via copper-catalyzed oxidative cyclization using potassium persulfate (K₂S₂O₈) as the terminal oxidant has been a subject of detailed mechanistic investigation. nih.govnih.gov The reaction is typically performed in an acetic acid/water mixture and is notable for its use of an inexpensive copper acetate catalyst. nih.gov

Mechanistic studies, employing techniques such as desorption electrospray ionization and online electrospray ionization mass spectrometry, have provided significant insights. nih.govrsc.org The evidence supports a mechanism that begins with the abstraction of a benzylic hydrogen from the carboxylic acid substrate by a sulfate (B86663) radical anion (SO₄˙⁻), which is generated from the persulfate oxidant. nih.gov This step forms a carbon radical intermediate. nih.gov

This carbon radical is then oxidized by a Cu(II) species in a single-electron transfer event, generating a resonance-stabilized carbocation and a Cu(I) species. nih.govresearchgate.net The resulting carbocation is subsequently trapped intramolecularly by the pendant carboxylate group, leading to the formation of the lactone product and completing the cyclization. nih.govrsc.org

Electron Transfer Mechanisms in Copper(II)/Copper(I) Catalytic Cyclesbenthamdirect.com

The catalytic cycle of copper-catalyzed C-H functionalization reactions is fundamentally reliant on the redox interplay between copper(II) and copper(I) species. nih.govacs.org In the oxidative cyclization of carboxylic acids, the electron transfer from the transient benzylic radical intermediate is a key step that reduces Cu(II) to Cu(I). nih.govrsc.org The Cu(I) species is then re-oxidized back to Cu(II) by the persulfate oxidant, allowing the catalytic cycle to continue. nih.gov

The role of copper in these catalytic systems can be multifaceted. Depending on the reaction conditions and substrates, copper can participate in either single-electron transfer (SET) pathways or organometallic pathways involving Cu(III) intermediates. acs.orgresearchgate.netwisc.edu For instance, in certain C-H oxidation reactions, the mechanism can switch between an organometallic C-H activation pathway under basic conditions and a single-electron transfer mechanism under acidic conditions. wisc.edu The SET pathway is often favored for electron-rich substrates, where the Cu(II) catalyst acts as a one-electron oxidant. acs.org In contrast, organometallic pathways may involve the formation of an organo-Cu(II) species, which is then oxidized to an organo-Cu(III) intermediate prior to reductive elimination to form the product. acs.org

This compound in Heterocycle Synthesis

Copper acetate has proven to be an inexpensive and efficient catalyst for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Synthesis of Thiazoles and Aminothiazoles using Copper Acetatenih.gov

A mild and highly efficient method for the synthesis of thiazoles and aminothiazoles involves the condensation of α-bromo ketones with thiourea (B124793), catalyzed by a catalytic amount of copper acetate at room temperature. tandfonline.comtandfonline.com This method is applicable to a wide range of aryl and alkyl α-bromo ketones, providing good yields of the corresponding substituted thiazoles. tandfonline.comtandfonline.com Comparative studies have shown that copper acetate is more efficient for this transformation, leading to higher yields in shorter reaction times compared to other metal acetates like zinc, mercury, lead, and sodium acetates. tandfonline.com

The choice of solvent plays a significant role in the reaction's success, with polar solvents such as ethanol and dimethyl formamide (B127407) being optimal. tandfonline.com The reaction is sluggish in dichloromethane (B109758) and does not proceed in nonpolar solvents like hexane (B92381) or toluene. tandfonline.com

Another innovative, one-pot synthesis of 2-aminothiazoles utilizes a Cu(II)-iodine catalyzed Hantzsch-type condensation. benthamdirect.com In this approach, methyl aryl ketones react with thiourea in the presence of catalytic quantities of a Cu(II) salt and iodine. benthamdirect.com The copper acetate catalyst facilitates the continuous regeneration of iodine by oxidizing iodide, which is crucial for the in-situ formation of α-iodoketones from the starting methyl aryl ketones. benthamdirect.com This method avoids the direct use of lachrymatory α-halocarbonyls. benthamdirect.com Furthermore, copper acetate has been used to catalyze the cyclization of propargylthio and propargylseleno compounds to form condensed thiazole (B1198619) and selenazole derivatives, respectively. niscpr.res.in

Table 2: Comparison of Metal Acetates in the Synthesis of 2-amino-4-phenylthiazole (B127512) from Phenacyl Bromide and Thiourea

| Catalyst | Time (min) | Yield (%) |

| Copper acetate | 10 | 95 |

| Zinc acetate | 15 | 92 |

| Mercury acetate | 18 | 88 |

| Lead acetate | 20 | 82 |

| Sodium acetate | 25 | 80 |

| Data sourced from a study on the synthesis of thiazoles. tandfonline.com |

Multicomponent Synthesis of Quinazolinones via Radical Methylation/C–H Amination/Oxidation Cascade

The synthesis of quinazolinones, a crucial structural motif in numerous pharmaceuticals and natural products, has been efficiently achieved through a copper-catalyzed cascade reaction. rsc.org This process involves a radical methylation, sp3 C-H amination, and subsequent oxidation. rsc.org While research in this area has prominently featured copper(II) acetate as a catalyst, the underlying principles of using a copper source are central to the transformation. rsc.orgresearchgate.net

In a notable study, a cascade reaction utilizing dicumyl peroxide as both a methyl source and an oxidant was developed. rsc.org The reaction mechanism is understood to initiate with the generation of a methyl radical. rsc.org Electron paramagnetic resonance (EPR) studies have confirmed the presence of this methyl radical. rsc.org This radical then participates in a sequence of reactions leading to the formation of the quinazolinone structure. rsc.org

Optimization of the reaction conditions found that the combination of a copper catalyst with a base like imidazole (B134444) in a suitable solvent such as chlorobenzene (B131634) at elevated temperatures provides the best yields. rsc.org The substrate scope of this reaction is broad, with a notable tolerance for various functional groups. rsc.org It has been observed that substrates bearing electron-withdrawing groups tend to produce higher yields compared to those with electron-donating groups. rsc.org Control experiments have been instrumental in identifying key intermediates and proposing a plausible mechanism that involves both radical and single-electron transfer processes. rsc.org This methodology presents an atom-economical and practical route to a diverse range of quinazolinones. rsc.org While many studies have employed Cu(OAc)₂ a copper-catalyzed multicomponent cascade redox reaction for quinazolinone synthesis has also been developed using other copper sources. researchgate.net

Copper-Promoted Cycloaddition Reactions for Isoxazole (B147169) Synthesis

Copper catalysts are instrumental in the regioselective synthesis of isoxazoles, which are significant five-membered heterocyclic compounds. A prevalent method is the [3+2] cycloaddition of alkynes with nitrile oxides, a reaction often described as a "click chemistry" process. rsc.orgresearchgate.net

A highly regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved through a copper-catalyzed [3+2] cycloaddition. researchgate.net In this approach, nitrile oxides are generated in situ from aldehydes. researchgate.net The reaction is promoted by a copper acetate catalyst in the presence of a pyridinyl benzimidazol (PBI) ligand, proceeding under mild conditions to afford the isoxazole products in good to excellent yields. researchgate.net This method is considered a green process for constructing isoxazole derivatives. researchgate.net

The general mechanism for the 1,3-dipolar cycloaddition reaction is a concerted pathway involving the reaction of a dipole (nitrile oxide) with a dipolarophile (alkyne). rsc.org Copper(I) species are known to catalyze this type of cycloaddition effectively. rsc.org While some protocols utilize copper(II) salts like copper(II) acetate, the active catalytic species is often considered to be copper(I), which can be generated in situ. rsc.org For instance, copper(I)-catalyzed cycloadditions of in situ-generated nitrile oxides with terminal acetylenes provide a convenient one-pot, three-step procedure for 3,5-disubstituted isoxazoles. thieme-connect.com This reaction is notable for its tolerance of most functional groups and can be performed in aqueous solvents without the need for an inert atmosphere, minimizing the formation of byproducts. thieme-connect.com

Another approach involves the one-pot oxidation and cyclization of propargylamines to produce isoxazoles. organic-chemistry.org In these reactions, a copper catalyst like CuCl mediates the cyclization of the intermediate oximes. organic-chemistry.org Mechanistic studies suggest that the copper catalyst can facilitate the isomerization of E/Z isomers of the oxime intermediate, allowing for the complete conversion to the desired isoxazole product. organic-chemistry.org

Regioselective Synthesis of Pyrroles using Copper(I) Sources

Copper catalysts play a significant role in the regioselective synthesis of pyrroles, a fundamental heterocyclic scaffold in many natural products and pharmaceuticals. mit.edusci-hub.se While various copper sources have been employed, the in situ generation of active copper(I) species from copper(II) precursors like copper(II) acetate is a key strategy. sci-hub.se

A notable method involves the copper hydride (CuH)-catalyzed coupling of enynes and nitriles to produce polysubstituted N-H pyrroles. sci-hub.se In this protocol, copper(II) acetate is used as a pre-catalyst in combination with a silane (B1218182) reagent, such as dimethoxy(methyl)silane (DMMS), to generate the active CuH catalyst. sci-hub.se This catalytic system promotes both the initial reductive coupling and the subsequent cyclization steps, offering good yields and high regioselectivity for a broad range of substrates with various functional groups. sci-hub.se

The reaction can be performed as an intramolecular process as well, where a substrate containing both an enyne and a nitrile group cyclizes to form the corresponding pyrrole (B145914). sci-hub.se The reaction conditions are generally mild, which allows for the use of substrates with sensitive functional groups. sci-hub.se

Other copper-catalyzed methods for pyrrole synthesis include the reaction of vinyl azides with terminal alkynes, catalyzed by nano copper, which provides 2,5-disubstituted or 2,3,4-trisubstituted pyrroles with high efficiency and regioselectivity. mit.edu Another approach is the copper-catalyzed oxidative cyclization of a maleimide, an alkyne, and an aniline, where the final oxidation step is facilitated by an oxidant like potassium persulfate. mdpi.com

Table 1: Copper-Catalyzed Synthesis of Heterocycles An interactive data table is available below.

| Section | Heterocycle | Key Reactants | Copper Source Mentioned | Key Findings |

|---|---|---|---|---|

| 1.1.4.2 | Quinazolinones | 2-aminobenzamides, methyl source (e.g., dicumyl peroxide) | Cu(OAc)₂·H₂O, CuI | Cascade reaction involving radical methylation, C-H amination, and oxidation. rsc.orgresearchgate.net |

| 1.1.4.3 | Isoxazoles | Alkynes, Nitrile oxides (from aldehydes or oximes) | Copper acetate, CuCl, Cu(I) | [3+2] cycloaddition promoted by copper catalyst and ligand. researchgate.netorganic-chemistry.org |

| 1.1.4.4 | Pyrroles | Enynes, Nitriles | Copper(II) acetate (as pre-catalyst for CuH) | CuH-catalyzed reductive coupling and cyclization. sci-hub.se |

This compound in Carbon Monoxide Electroreduction to Acetate

The electrochemical reduction of carbon monoxide (CO) to acetate is a promising avenue for converting waste streams into valuable chemicals, and copper-based catalysts are at the forefront of this technology.

Synergetic Catalysis of Few-Atom Copper Catalysts

Recent advancements have highlighted the efficacy of few-atom copper catalysts (FACs) in the selective electroreduction of CO to acetate. rsc.org These catalysts, which can consist of a small number of copper atoms supported on materials like graphdiyne (GDY), exhibit synergetic interactions between neighboring copper atoms that significantly enhance the production of acetate compared to single-atom catalysts (SACs). rsc.orgacs.orgrsc.org

In a notable study, a copper FAC on graphdiyne demonstrated an acetate Faradaic efficiency (FE) of 53.8 ± 1.5% in a 1.0 M KOH electrolyte. rsc.org This catalyst also showed excellent stability over 23 hours of continuous electrolysis. rsc.org The superior performance of FACs is attributed to the cooperative catalysis between adjacent metal centers, a feature that is lacking in SACs. rsc.orgacs.org The intersite communication between neighboring copper atoms confined within the pores of the graphdiyne support is believed to facilitate the formation of acetic acid. rsc.orgrsc.org

The structure of the copper catalyst is crucial. It has been shown that copper atomic ensembles with appropriate site distances and coordination environments can achieve outstanding performance, with an acetate Faradaic efficiency of 70.2% and a partial current density of 225 mA cm⁻². These atomic ensembles are thought to optimize C-C coupling and stabilize key reaction intermediates.

Theoretical and Computational Studies of Reaction Energetics and Pathways

Theoretical and computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of CO electroreduction to acetate on copper catalysts. rsc.org These studies help in understanding the reaction energetics of various intermediates and proposing plausible reaction pathways. rsc.org

One proposed pathway for acetate formation involves the stabilization of a ketene (B1206846) intermediate (*CCO) on the catalyst surface. Detailed theoretical investigations suggest that copper atomic ensembles are particularly effective at stabilizing this key intermediate, while inhibiting the formation of intermediates that lead to other products like ethylene (B1197577) and ethanol.

Computational studies have also explored different C-C coupling mechanisms. One pathway involves the dimerization of *CO, while another proceeds through the formation of an *OC-COH intermediate. The specific pathway is highly dependent on the intrinsic structure of the catalyst. Theoretical models have shown that the distance between copper atoms in a catalyst can be tuned to favor specific reaction pathways. For instance, certain Cu-Cu site distances in copper atomic ensembles have been shown to be optimal for promoting the single pathway towards acetate.

DFT calculations have also suggested two possible pathways for the formation of acetic acid from a CH₂CO* intermediate on few-atom copper catalysts: either through stepwise hydrogenation or by the direct reaction with water. rsc.org

Influence of pH and Catalyst Morphology on Acetate Selectivity

The selectivity of acetate production during CO electroreduction is significantly influenced by the electrolyte pH and the morphology of the copper catalyst. researchgate.netmdpi.com Experimental and modeling studies have shown that acetate selectivity can be rationalized by variations in these parameters rather than changes in the intrinsic activity of the copper catalyst itself. researchgate.netmdpi.com

A key finding is that the yield of acetate tends to increase with higher alkalinity (i.e., higher pH). researchgate.netmdpi.com The proposed mechanism suggests that acetate is formed through the reaction of a stable ketene intermediate with hydroxide (B78521) ions (OH⁻) in the solution phase after it desorbs from the catalyst surface. researchgate.netresearchgate.net Therefore, a higher bulk and interfacial pH, which increases the concentration of OH⁻, favors the formation of acetate. researchgate.netresearchgate.net

The morphology of the catalyst, particularly its surface roughness, also plays a crucial role. researchgate.net It has been proposed that a lower microscopic surface roughness of the copper catalyst enhances acetate selectivity. researchgate.netresearchgate.net This is because a smoother surface can affect the mass transport of the ketene intermediate away from the electrode. researchgate.netresearchgate.net The transport of this stable intermediate away from the catalyst surface into the bulk solution where it can react to form acetate is a key step in the selectivity mechanism. researchgate.netmdpi.com This understanding provides important design principles for developing electrolyzers that can optimize the production of acetate from CO electroreduction. researchgate.netresearchgate.net

Table 2: Electroreduction of Carbon Monoxide to Acetate with Copper Catalysts An interactive data table is available below.

| Section | Focus | Key Findings | Implication for Acetate Production |

|---|---|---|---|

| 1.1.5.1 | Synergetic Catalysis | Few-atom copper catalysts show enhanced acetate production due to synergetic effects between neighboring Cu atoms. rsc.orgacs.org | Catalyst design with controlled copper atom ensembles can significantly boost acetate selectivity and efficiency. |

| 1.1.5.2 | Theoretical Studies | Reaction pathways involving a key ketene intermediate (*CCO) are crucial. Catalyst structure dictates the favored pathway. | Understanding reaction energetics allows for the rational design of catalysts that stabilize acetate-forming intermediates. |

| 1.1.5.3 | pH and Morphology | Higher pH and lower catalyst surface roughness increase acetate selectivity. researchgate.netmdpi.com | Control over electrolyte conditions and catalyst morphology are key to maximizing acetate yield. |

This compound in Oxidative Amination of Olefins

In the field of organic synthesis, the formation of C–N bonds to construct enamine skeletons is a fundamental process. Research has demonstrated a palladium-catalyzed oxidative amination of inactive olefins where copper acetate functions as an essential oxidant. organic-chemistry.orgnih.gov This reaction provides secondary and tertiary enamines, which are valuable intermediates for bioactive compounds and pharmaceuticals. organic-chemistry.org

A study by Liu et al. presents a method for the palladium-catalyzed oxidative amination of inactive olefins with aromatic amines. organic-chemistry.org While this process uses a copper acetate oxidant, optimization experiments identified copper(II) acetate (Cu(OAc)₂) as the most effective oxidant, alongside Pd(OAc)₂ as the catalyst and NaOAc as an additive. organic-chemistry.org The reaction efficiently yields (E)-enamines with high selectivity. The process is sensitive to the electronic properties of the substrates; anilines with electron-donating or mild electron-withdrawing groups perform well, whereas those with strong electron-withdrawing groups show diminished reactivity. organic-chemistry.org

The role of the copper(II) salt is to reoxidize the palladium catalyst from its Pd(0) state back to the active Pd(II) state, allowing the catalytic cycle to continue. In some related transformations, it has been noted that copper(II) salts can themselves promote the addition of heteroatoms to double bonds, although the primary role in the palladium-catalyzed system is that of a stoichiometric oxidant. acs.org

Table 1: Optimized Conditions for Pd-Catalyzed Oxidative Amination of Olefins

| Component | Optimal Reagent/Condition | Role |

| Catalyst | Pd(OAc)₂ | Primary Catalyst |

| Oxidant | Cu(OAc)₂ | Reoxidizes Pd(0) to Pd(II) |

| Additive | NaOAc | Base/Additive |

| Atmosphere | Nitrogen | Inert Atmosphere |

| Yield | Up to 80% | Product Yield |

Data sourced from Liu et al. (2023). organic-chemistry.org

This compound in Trifluoromethylation of Boronic Acids

The introduction of a trifluoromethyl (CF₃) group is a crucial strategy in medicinal chemistry, as it can enhance the metabolic stability and bioavailability of drug candidates. mit.edu this compound (CuOAc) has been identified as an effective catalyst for the trifluoromethylation of aryl and vinylboronic acids.

One protocol describes a catalytic trifluoromethylation that proceeds in good to high yields using a catalytic amount of CuOAc in the presence of 2,4,6-collidine in ethyl acetate at room temperature. organic-chemistry.org This method is notable for its mild reaction conditions. Another room-temperature, copper-mediated method for the oxidative trifluoromethylation of aryl and heteroaryl boronic acids uses oxygen as the stoichiometric reoxidant. mit.edu While this study found copper(II) acetate to be an effective catalyst source, it highlights the general utility of copper-mediated oxidative coupling. mit.edu These reactions exhibit high functional group tolerance, allowing for the trifluoromethylation of substrates containing sensitive groups like silyl-protected phenols and pyrroles. mit.edu The reactions are typically rapid, requiring only 1–4 hours for completion under benchtop conditions. mit.edu

Table 2: Conditions for Catalytic Trifluoromethylation of Boronic Acids

| Catalyst System | Reagent | Base | Solvent | Temperature | Reference |

| CuOAc (catalytic) | 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate | 2,4,6-collidine | Ethyl Acetate | Room Temp. | organic-chemistry.org |

| Cu(OAc)₂ (catalytic) | CF₃SiMe₃ | - | - | Room Temp. | mit.edu |

This compound in Hydrogenation of Cyclohexyl Acetate

The hydrogenation of cyclohexyl acetate to produce cyclohexanol (B46403) and ethanol is an industrially relevant process. rsc.org Research into the catalysts for this reaction has revealed that the presence of Cu(I) species is critical for catalytic activity. While this compound is not typically used as a direct, homogeneous catalyst for this specific hydrogenation, it serves as a valuable precursor for creating the active heterogeneous catalysts. gla.ac.uk

Studies on Cu-based catalysts, such as Cu/Al₂O₃ and Cu-Zn/Al₂O₃, show that a synergy between metallic copper (Cu⁰) and cuprous ions (Cu⁺) on the catalyst surface leads to optimal performance. rsc.orgmdpi.com The addition of promoters like zinc can alter the electronic properties of the copper and modify the Cu⁺/(Cu⁰ + Cu⁺) ratio, which directly impacts the conversion of cyclohexyl acetate and the selectivity towards the desired products. rsc.org For instance, a Cu₂Zn₁.₂₅/Al₂O₃ catalyst achieved 93.9% conversion of cyclohexyl acetate with 97.1% selectivity to cyclohexanol and 97.2% selectivity to ethanol. rsc.org

Furthermore, robust Cu(I) species have been coordinated to amino-functionalized poly(ionic liquid)s to create catalysts for the mild and highly selective hydrogenation of cyclohexyl acetate to cyclohexanol. researchgate.net These findings underscore the importance of the Cu(I) oxidation state in the catalytic cycle for this transformation.

Preparation and Derivatization of this compound

The utility of this compound in synthesis necessitates reliable methods for its preparation and its use as a starting material for other valuable compounds, such as nanomaterials.

Synthesis of this compound for Research Purposes

This compound is a colorless, air-sensitive solid. wikipedia.orgwikipedia.org Its synthesis for research use can be achieved through several reduction or displacement reactions. One common method involves the reaction of copper(I) oxide with acetic acid. cymitquimica.com

Another established laboratory-scale synthesis is the reduction of copper(II) acetate. This can be accomplished by heating anhydrous copper(II) acetate with metallic copper in a comproportionation reaction. wikipedia.orgwikipedia.org

2 Cu + Cu(OAc)₄ → 4 CuOAc sciencemadness.org

Alternatively, copper(II) acetate can be reduced using hydrogen gas. wikipedia.org

2 (CH₃COO)₂Cu + H₂ → 2 CH₃COOCu + 2 CH₃COOH wikipedia.org

Due to its sensitivity to air, where it readily oxidizes to the blue-green copper(II) acetate, this compound must be handled and stored under inert conditions. wikipedia.orgcymitquimica.com

Preparation of Copper-Based Nanomaterials from this compound Precursors

Copper acetate salts are common precursors for the synthesis of copper-based nanomaterials due to their solubility and reactivity.

This compound is explicitly mentioned as a starting material for the preparation of copper nanoparticles. sigmaaldrich.com However, the more stable and commercially available copper(II) acetate monohydrate is also widely used for this purpose. nih.govnih.gov The general methods involve the reduction of the copper acetate precursor in a solvent system, often with capping agents to control particle size and prevent agglomeration.

One method involves the thermal decomposition of a copper precursor in a high-boiling-point solvent. For example, copper nano/microparticles were synthesized by decomposing copper(II) acetate monohydrate in octadecene at 290 °C, using stearic acid as a capping agent and 1-octadecanol as a mild reducing agent. nih.gov This process yielded particles with an average diameter of approximately 87 ± 19 nm. nih.gov

Another approach is the chemical reduction in an aqueous solution at room temperature. In one study, copper acetate was used as the precursor, hydrazine (B178648) as the reducing agent, and short-chain carboxylic acids (like lactic acid or citric acid) as capping agents. nih.gov This method produced stable copper nanoparticles with diameters of less than 10 nm. nih.gov The choice of capping agent was found to be crucial in controlling the particle size and stability. nih.gov

Table 3: Synthesis of Copper Nanoparticles from Copper Acetate Precursors

| Precursor | Method | Reducing Agent | Capping Agent | Solvent | Particle Size | Reference |

| Cu(II) Acetate Monohydrate | Thermal Decomposition | 1-Octadecanol | Stearic Acid | Octadecene | ~87 nm | nih.gov |

| Copper Acetate | Chemical Reduction | Hydrazine | Lactic Acid | Water | < 10 nm | nih.gov |

CuAlO₂ p-type Nanostructured Semiconductors

This compound (CuOAc) serves as a crucial starting material in the synthesis of delafossite (B1172669) CuAlO₂ p-type semiconductors. sigmaaldrich.com These materials are of interest due to their potential applications in transparent electronics. rsc.org One prominent method involves using a nanoparticle-based precursor where this compound is loaded onto boehmite (γ-AlOOH) nanorods. sigmaaldrich.com

The synthesis process typically involves the high-temperature treatment of this precursor. For instance, delafossite CuAlO₂ has been successfully synthesized by annealing the this compound-loaded boehmite precursor at temperatures around 1150 °C. This method stands in contrast to other techniques like solid-state reactions, which also require high temperatures, or sol-gel methods that may use different precursors like copper(II) acetate monohydrate. google.com The use of a Cu(I) precursor is direct and foundational for forming the Cu(I) oxidation state required in the final delafossite structure. The resulting CuAlO₂ possesses a unique crystal structure and is known for its p-type conductivity, making it a valuable material in the field of semiconductor technology. acs.org

Table 1: Synthesis Parameters for CuAlO₂ from this compound Precursor Data compiled from multiple research findings.

| Parameter | Value/Description | Source(s) |

| Copper Precursor | This compound (CuOAc) | sigmaaldrich.com |

| Aluminum Precursor | Boehmite (γ-AlOOH) nanorods | |

| Method | Annealing of precursor | |

| Annealing Temperature | 1150 °C | |

| Product | Delafossite CuAlO₂ | sigmaaldrich.com |

| Product Type | p-type semiconductor | sigmaaldrich.com |

Synthesis of Copper Hydroxide Acetate

Layered copper hydroxide acetate, with the general formula Cu₂(OH)₃(CH₃COO)·H₂O, can be synthesized from copper acetate solutions. One established method involves heating a copper(II) acetate solution to 60 °C for an extended period, which can yield single crystals of the compound. dntb.gov.ua Another common laboratory preparation involves the titration of a copper(II) acetate solution with a dilute sodium hydroxide (NaOH) solution to a specific pH, followed by an aging period. researchgate.net

For example, titration to a pH of 6.5 and subsequent aging at 313 K (40 °C) has been shown to produce copper hydroxide acetate with a layered discoid crystal morphology. researchgate.net The quality and morphology of the resulting crystals can be influenced by the method of mixing the reactants. researchgate.net While these syntheses start from copper(II) acetate, they result in complex copper hydroxide acetate structures.

Table 2: Synthesis Conditions for Copper Hydroxide Acetate Based on reported laboratory methods.

| Parameter | Method 1 | Method 2 | Source(s) |

| Starting Material | Copper(II) acetate solution | Copper(II) acetate solution | dntb.gov.uaresearchgate.net |

| Reagent | None (thermal decomposition) | Sodium Hydroxide (NaOH) | dntb.gov.uaresearchgate.net |

| Temperature | 60 °C | 313 K (40 °C) | dntb.gov.uaresearchgate.net |

| Duration | 30 hours | Not specified (aging) | researchgate.netresearchgate.net |

| Product | Cu₂(OH)₃(CH₃COO)·H₂O | Cu₂(OH)₃.₁(OCOCH₃)₀.₉·nH₂O | dntb.gov.uaresearchgate.net |

Preparation of Copper Acetylacetonate from Copper Acetate

Copper(II) acetylacetonate, [Cu(acac)₂], is a widely used coordination complex that can be readily prepared from copper(II) acetate. The synthesis involves a complexation reaction where two equivalents of acetylacetone (B45752) are reacted with one equivalent of copper(II) acetate. jmchemsci.com

A typical procedure involves dissolving copper(II) acetate in a methanol-water mixture and gradually adding a solution of acetylacetone in methanol. jmchemsci.com The mixture is then refluxed for a couple of hours, during which the blue solid product, copper(II) acetylacetonate, precipitates. jmchemsci.com The precipitate is collected by filtration, washed, and dried. This method is efficient, often resulting in high yields of the desired product. jmchemsci.com

Table 3: Synthesis of Copper(II) Acetylacetonate Details from a representative synthesis procedure.

| Parameter | Description | Source(s) |

| Copper Source | Copper(II) acetate | jmchemsci.com |

| Ligand | Acetylacetone (acacH) | jmchemsci.com |

| Solvent | Methanol-water mixture (1:1) | jmchemsci.com |

| Reaction Condition | Reflux with stirring | jmchemsci.com |

| Reaction Time | 2 hours | jmchemsci.com |

| Product | Bis(acetylacetonato) copper(II) | jmchemsci.com |

| Yield | ~95% | jmchemsci.com |

Recycling and Reusability of this compound Catalytic Systems

The development of recyclable and reusable catalysts is a cornerstone of green chemistry. This compound has been effectively used in heterogeneous catalytic systems that allow for easy recovery and reuse. A notable example is the immobilization of this compound on a solid support like silica. mdpi.commdpi.com

This silica-anchored copper(I) catalyst has proven effective in catalyzing azide-alkyne cycloaddition (CuAAC) reactions, a key method for synthesizing 1,4-disubstituted-1,2,3-triazoles. mdpi.commdpi.com The heterogeneous nature of this system is critical to its recyclability; after the reaction, the catalyst can be recovered through simple vacuum filtration. mdpi.com Studies have demonstrated that this catalyst can be reused for up to six consecutive reaction cycles without a significant loss in its catalytic activity. mdpi.com This high stability and reusability present substantial economic and environmental advantages by minimizing catalyst waste and simplifying product purification. rsc.org

Table 4: Reusability of Silica-Anchored this compound Catalyst Performance in Azide-Alkyne Cycloaddition Reactions.

| Cycle | Catalytic Activity / Yield | Source(s) |

| 1 | High | mdpi.commdpi.com |

| 2 | Maintained | mdpi.com |

| 3 | Maintained | mdpi.com |

| 4 | Maintained | mdpi.commdpi.com |

| 5 | Maintained | mdpi.com |

| 6 | No significant decrease observed | mdpi.com |

Coordination Chemistry and Structural Aspects of Copper I Acetate

Ligand Exchange and Complex Formation with Copper(I) Acetate (B1210297)

Ligand exchange, or substitution, is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com This process is crucial for the formation of new, more stable complexes. savemyexams.com In the context of copper(I) acetate, ligand exchange is a key step in its catalytic activity. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the first step of the mechanism involves the exchange of the acetate ligand in the dinuclear this compound with an alkyne substrate to form a complex intermediate. researchgate.net

The "bare" phenylethynylcopper(I) has been isolated as an intermediate in these reactions. This intermediate can then be activated by acetic acid, which is produced in situ, to efficiently catalyze the cycloaddition under mild conditions. researchgate.net This demonstrates the dynamic nature of ligand exchange and complex formation involving this compound.

While detailed studies often focus on the more stable copper(II) complexes, the principles of ligand exchange are broadly applicable. In copper(II) chemistry, the hexaaqua complex, [Cu(H₂O)₆]²⁺, readily undergoes ligand substitution with various ligands like hydroxide (B78521) (OH⁻), ammonia (B1221849) (NH₃), and chloride (Cl⁻). savemyexams.comsavemyexams.comrsc.orglibretexts.org The extent of substitution and the resulting geometry of the complex depend on the size and concentration of the incoming ligand. savemyexams.comlibretexts.org For example, the reaction with concentrated hydrochloric acid leads to the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, with a change in coordination number from 6 to 4 and a change in geometry from octahedral to tetrahedral. savemyexams.comlibretexts.org

Dinuclear Nature of this compound Complexes

Structurally, this compound is described as a dinuclear complex, which can be represented as [(CuOAc)₂]n. researchgate.net This dinuclear nature is a critical aspect of its reactivity and catalytic efficiency. Dinuclear and polynuclear copper acetate complexes are well-established as excellent catalysts for click reactions. researchgate.net It is hypothesized that under certain reaction conditions, polynuclear Cu(I) clusters may form in situ and act as highly efficient catalysts. researchgate.net The use of the structurally well-defined dinuclear this compound has been shown to be a highly practical and efficient catalyst for the copper(I)-catalyzed azide-alkyne cycloaddition. researchgate.net

The dinuclear structure can act as a template, facilitating the interaction between reactants. For example, it is proposed that binuclear copper complexes are kinetically favored over mononuclear ones for the click reaction. researchgate.net

Structural Studies of Copper(II) Acetate Complexes (Related to this compound Research)

The extensive body of research on copper(II) acetate complexes provides a valuable framework for understanding the coordination possibilities of the acetate ligand and the structural diversity of copper acetate compounds in general. These studies reveal a rich variety of structural motifs, from discrete dinuclear units to extended polymeric chains.

A prominent structural feature in copper(II) carboxylate chemistry is the "paddle-wheel" or "lantern-type" dinuclear core. researchgate.netresearchgate.netmdpi.comrsc.org This conformation is observed in the binuclear complex anion [Cu₂(AcO)₄Cl₂]²⁻. In this structure, two copper(II) atoms are bridged by four acetate ions. iucr.org The axial positions of the two copper atoms are occupied by two chloride ions, forming the axis of the paddle-wheel structure. iucr.org The copper atoms in these structures are typically in close proximity, leading to interesting magnetic properties. wikipedia.org

Table 1: Selected Metal-Metal Distances in Paddle-wheel type Copper(II) Acetate Complexes

| Compound | Metal-Metal Distance (Å) | Reference |

| [Cu₂(AcO)₄Cl₂]²⁻ in compound 1 | Not specified | iucr.org |

| Polymeric chain with Cu₂(AcO)₄ units and Cl⁻ bridges (compound 2 ) | Shorter than in compound 4 | iucr.org |

| Polymeric chain with Cu₂(AcO)₄ units and acetate bridges (compound 3 ) | Shorter than in compound 4 | iucr.org |

| [Emim]₂[Cu₂(C₂H₃O₂)₄(H₂O)₂][Cu₂(C₂H₃O₂)₆]·2H₂O (compound 4 ) | Longer than in compounds 2 and 3 | iucr.org |

| [Cu₂(catempo)₄(H₂O)₂] | 2.6018(4) | mdpi.com |

| [Cu₂(234-tmbz)₄(CH₃OH)₂] | 2.6009(7) | mdpi.com |

Note: "AcO" and "C₂H₃O₂" represent the acetate ligand.

Copper(II) acetate units can serve as building blocks for the construction of coordination polymers. researchgate.netresearchgate.netmdpi.com These polymeric chains are formed by linking the dinuclear paddle-wheel units through various bridging ligands. For instance, in one structure, the main chain consists of alternating Cu₂(AcO)₄ units and chloride ions. iucr.org In another, neighboring Cu₂(AcO)₄ fragments are connected by acetate ions, leading to non-linear polymeric chains. iucr.org The formation of these chains can be influenced by the solvent used during synthesis, leading to solvatomorphic complexes. mdpi.com The resulting structures can exhibit properties like gas storage and adsorption. mdpi.commdpi.com

The introduction of additional ligands, such as pyridine (B92270), to copper(II) acetate can lead to the formation of monomeric or polymeric complexes with distinct geometries. The reaction of [Cu(O₂CCH₃)₂]₂ with pyridine yields Cu(O₂CCH₃)₂(pyridine)₃, which crystallizes with a distorted square-pyramidal geometry around the copper atom. tandfonline.com In this structure, the monodentate acetate ligands are located diagonally in the basal positions. tandfonline.com

The coordination geometry around the copper(II) ion in complexes with pyridine-dicarboxylate esters is also often a distorted square-pyramidal geometry. rsc.orgtandfonline.com The degree of distortion can be quantified by the Addison parameter (τ), where a value of 0 corresponds to a perfect square pyramid and 1 to a perfect trigonal bipyramid. tandfonline.com For example, in copper(II) complexes with 2,2′-bipyridine and pyridine-2,6-dicarboxylate, the τ values were calculated to be 0.021 and 0.167, indicating a distorted square pyramidal structure. tandfonline.com

The coordination environment of copper(II) can be further modified by using substituted phenol (B47542) ligands. In a complex of copper(II) acetate with a substituted 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}phenol ligand (HL³), the coordination polyhedron of the central copper atom is a distorted tetragonal bipyramid. researchgate.net The base of this bipyramid is formed by the phenol oxygen, azomethine nitrogen, and imine nitrogen atoms of the ligand, along with an oxygen atom from the acetate ion. The axial positions are occupied by the alcohol oxygen atom of the ligand and the second oxygen atom of the acetate ion. researchgate.net

In another example involving a heptadentate Schiff base ligand derived from a substituted phenol, the resulting dinuclear copper(II) complex features two copper atoms bridged by the phenolate (B1203915) oxygen. mdpi.com Each copper atom is further coordinated to two nitrogen atoms from the ligand and two bridging acetate anions, resulting in a coordination number of five and a geometry close to a tetragonal pyramid. mdpi.com

Distorted Square-Pyramidal Geometry in Copper Acetate-Pyridine Complexes

Hydrogen Bonding Networks in Copper Acetate Compounds

While anhydrous this compound features a polymeric chain structure devoid of classical hydrogen bond donors, the broader family of copper acetate compounds, particularly hydrated copper(II) complexes and those with other hydrogen-bond-donating ligands, exhibits extensive and structurally significant hydrogen bonding networks. These non-covalent interactions are crucial in defining the supramolecular architecture, linking individual complex units into one-, two-, and three-dimensional arrays. The study of these networks, especially through high-precision techniques like neutron diffraction, provides deep insight into the interplay between coordination chemistry and intermolecular forces.

The most well-documented examples of hydrogen bonding occur in copper(II) acetate derivatives. The classic paddle-wheel dimer of copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], serves as a fundamental model. In this structure, two water molecules occupy the axial positions of the dinuclear unit. These aqua ligands act as hydrogen bond donors, forming connections to the carboxylate oxygen atoms of adjacent dimeric units, thereby assembling the complexes into extended structures. iucr.orgresearchgate.net

The nature of the hydrogen bonding can be either intramolecular or intermolecular, depending on the specific ligands present. A neutron diffraction study comparing [Cu₂(µ-O₂CCH₃)₄(CH₃CO₂H)₂] and [Cu₂(µ-O₂CCH₃)₄(H₂O)₂]·2CH₃CO₂H revealed the precise geometries of these different interactions. free.fr In the former, an intramolecular S(6) hydrogen-bonded ring motif is formed between the axial acetic acid ligand and a bridging acetate oxygen. free.fr In the latter, a more complex intermolecular network is established. free.fr The strength of these hydrogen bonds can influence the coordination geometry, with studies showing a correlation between the M–O bond length and the H···O hydrogen bond distance. free.fr

The hydrogen bonding is not limited to O-H···O interactions. In complexes where ammonia or organic amines are used as ligands, such as in bis(acetato)bis(2-methylbenzimidazole)copper(II) or copper(II) acetate diammine, extensive N-H···O hydrogen bonds are formed. myttex.netub.rodntb.gov.ua These interactions link the ammine hydrogens with the carboxylate oxygens, creating distinct supramolecular patterns, such as chains and sheets, that stabilize the crystal lattice. myttex.net In some cases, these hydrogen bonds can be intramolecular. myttex.net

The collective effect of these hydrogen bonds is the formation of highly organized supramolecular structures. Researchers have described the assembly of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks mediated entirely by hydrogen bonding. iucr.orgrsc.orgresearchgate.netresearchtrend.net For example, in certain copper(II) acetate complexes with phenanthroline, hydrogen-bonded water molecules and uncoordinated acetate anions can form a two-dimensional polymeric structure. researchgate.net These networks highlight how relatively weak, directional, non-covalent forces can be harnessed to engineer crystal structures with specific topologies.

Detailed Research Findings

Table 1: Geometrical Parameters of Hydrogen Bonds in Hydrated Copper(II) Acetate Compounds

This table presents precise hydrogen bond parameters determined from neutron and X-ray diffraction studies of representative hydrated copper(II) acetate complexes. The data highlights the typical distances and angles for O-H···O interactions that define the supramolecular structures.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| O (water) | H | O (acetate) | - | - | - | - | [Cu₂(CH₃COO)₄(H₂O)₂] researchgate.net |

| O (water) | H11 | O (hydroxy) | 2.0113(15) | 2.650(2) | - | - | [Cu(C₈H₇O₃)₂(H₂O)₂]·2H₂O chem-soc.si |

| O (water) | H12 | O (aldehyde) | 2.0113(15) | 2.686(2) | - | - | [Cu(C₈H₇O₃)₂(H₂O)₂]·2H₂O chem-soc.si |

| O (water) | H21 | O (water) | - | - | 2.971(3) | - | [Cu(C₈H₇O₃)₂(H₂O)₂]·2H₂O chem-soc.si |

| O (water) | H22 | O (water) | - | - | 2.812(3) | - | [Cu(C₈H₇O₃)₂(H₂O)₂]·2H₂O chem-soc.si |

| O (water) | H17A | O (water) | - | 1.83(3) | 2.730(3) | 175(3) | Cu(AcO)₂(Mebzm)₂₈ ub.ro |

| O (water) | H18A | O (water) | - | 1.96(3) | 2.839(3) | 168(3) | Cu(AcO)₂(Mebzm)₂₈ ub.ro |

Table 2: Comparison of Intramolecular vs. Intermolecular Hydrogen Bonds in Copper(II) Acetate Adducts

This table contrasts the hydrogen bonding in two different copper(II) acetate adducts, as determined by a single-crystal neutron diffraction study. free.fr It clearly illustrates the geometric differences between a constrained intramolecular hydrogen bond and a more flexible intermolecular arrangement.

| Compound | H-Bond Type | D···A (Å) | H···O (Å) | D-H···A (°) | Key Feature |

| [Cu₂(µ-O₂CCH₃)₄(CH₃CO₂H)₂] | Intramolecular | 2.615(4) | 1.628(6) | 166.5(5) | Forms a strained S(6) ring |

| [Cu₂(µ-O₂CCH₃)₄(H₂O)₂]·2CH₃CO₂H | Intermolecular | 2.653(3) | 1.706(5) | 177.3(4) | Links aqua ligand and acetate |

| [Cu₂(µ-O₂CCH₃)₄(H₂O)₂]·2CH₃CO₂H | Intermolecular | 2.585(3) | 1.625(5) | 176.1(4) | Links aqua ligand and solvent |

Theoretical and Computational Studies on Copper I Acetate

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for studying transition metal complexes, offering a balance between computational cost and accuracy. For copper acetate (B1210297) systems, it has been employed to investigate structure, magnetic interactions, and catalytic reaction mechanisms.

DFT calculations have been extensively used to study the dinuclear copper(II) acetate paddlewheel structure, [Cu₂(CH₃COO)₄(H₂O)₂], which is renowned for its magnetic properties. unito.itrsc.org These studies focus on the antiferromagnetic coupling between the two Cu(II) centers. rsc.org The choice of functional, particularly the use of hybrid functionals, is crucial for accurately predicting the exchange coupling constant (J), which quantifies the strength of this magnetic interaction. aip.org Calculations have shown that generalized-gradient approximation (GGA) functionals tend to overestimate the coupling constant compared to hybrid functionals and experimental data. aip.org

The geometry of the copper paddlewheel unit (CPW) is also a subject of theoretical investigation. DFT has been used to explore the flexibility of the CPW, revealing that while the common form is elongated, a second stable, more compressed configuration can exist, for instance in [Cu₂(formate)₄(NH₃)₂]. rsc.org Furthermore, first-principles molecular dynamics based on DFT have been used to study the response of related structures like copper hydroxide (B78521) acetate to pressure, showing a transition from an antiferromagnetic to a ferromagnetic state above 3 GPa, which is linked to changes in Cu-O and Cu-Cu interatomic distances. beilstein-journals.org

Calculated Exchange Coupling Constants (J) for Copper(II) Acetate

| Computational Method | Functional | Basis Set Quality | Calculated J (cm⁻¹) | Reference |

|---|---|---|---|---|

| DFT (SIESTA) | PBE (GGA) | Double-ζ | -463 | aip.org |

| DFT (SIESTA) | PBE (GGA) | Triple-ζ | -466 | aip.org |

| DFT (GAUSSIAN) | PBE (GGA) | Triple-ζ (ae) | -475 | aip.org |

| DFT (GAUSSIAN) | B3LYP (Hybrid) | - | -240 | rsc.org |

| Experimental Value | -286 to -300 | rsc.orgaip.org |

DFT is a powerful tool for visualizing the distribution of unpaired electrons (spin density) within a molecule. In the context of the dimeric copper(II) acetate complex, spin density analysis confirms that the unpaired electrons are primarily localized in the dₓ²-y² orbitals of the copper ions, directed towards the acetate ligands, which facilitates the antiferromagnetic coupling through the carboxylate bridges. unito.itrsc.org

Studies on copper clusters have also reported on spin density distributions, showing how they vary between atoms at the end of a cluster versus those in central locations. acs.org In layered structures like copper hydroxide acetate, DFT calculations reveal how spin polarization within the inorganic layers and between them changes under pressure, driving the transition from an antiferromagnetic to a ferromagnetic state. beilstein-journals.org At ambient pressure, the system exhibits weak ferromagnetic intralayer character and antiferromagnetic interlayer character; at high pressure, the spin polarization difference between layers vanishes. beilstein-journals.org For the flexible copper formate (B1220265) paddlewheel, DFT calculations showed a second stable configuration with a mixed dₓ²-y²/d₂² spin density distribution. rsc.org

DFT calculations are instrumental in mapping out the complex reaction pathways and energetics of catalytic processes involving copper complexes. In the electrochemical reduction of CO or CO₂ to acetate, DFT has been used to model the reaction on copper surfaces and single-atom catalysts. chinesechemsoc.orgchinesechemsoc.org These studies propose detailed mechanisms, often involving ketene (B1206846) (CH₂CO) as a key intermediate. chinesechemsoc.orgchinesechemsoc.org Calculations on a few-atom copper catalyst model suggest that the synergetic interaction between two neighboring copper atoms is sufficient to facilitate the formation of C₂ products like acetate. chinesechemsoc.orgchinesechemsoc.org The free energy profiles calculated via DFT help to identify the most likely reaction pathways, for instance, showing two possible routes from the ketene intermediate (CH₂CO*) to acetate: stepwise hydrogenation or direct reaction with H₂O. chinesechemsoc.orgchinesechemsoc.org

DFT has also been applied to understand the role of Cu(I) complexes in catalysis. For example, in the reduction of CO₂ catalyzed by (NHC)Cu(boryl) complexes, calculations show the reaction proceeds via CO₂ insertion into the Cu-B bond. acs.org A subsequent boryl migration from carbon to oxygen is the rate-determining step. acs.org For analogous (NHC)Cu(alkyl) complexes, the formation of a copper acetate intermediate via CO₂ insertion into the Cu-C bond has an achievable energy barrier, but the subsequent elimination of CO is energetically inaccessible. acs.org

A key outcome of DFT studies is the quantification of activation energy barriers for specific reaction steps, which determines reaction kinetics. For instance, in the context of graphene growth facilitated by copper acetate, DFT calculations were used to analyze the decomposition of methane (B114726) (CH₄). oup.com The calculations showed that the presence of Cu clusters, derived from the copper acetate precursor, significantly lowers the activation energy for the dehydrogenation of CH₄ compared to the process in the gas phase without a catalyst. oup.com

In another example, DFT was used to study the decomposition of acetate species on a Cu(100) surface. researchgate.netresearchgate.net The lowest-energy pathway was found to involve the tilting of the adsorbed acetate towards the surface, leading to the evolution of molecular carbon dioxide and a deposited methyl group. researchgate.net DFT calculations also helped postulate a high-energy-barrier pathway that can be induced tribochemically (by mechanical sliding), where an η²-acetate tilts to form an η¹-acetate, which then decomposes to evolve carbon monoxide and deposit atomic oxygen. researchgate.net In the electrochemical reduction of CO₂, DFT calculations have identified significant energy barriers for certain hydrogenation steps, which explains why products like ethanol (B145695) and ethene are less favored at low potentials compared to acetate. rsc.org

Calculated Energy Barriers for Methane Decomposition

| Reaction Step | Condition | Activation Energy (eV) | Reference |

|---|---|---|---|

| CH₄ → CH₃ + H | Gas Phase (no catalyst) | 2.49 | oup.com |

| CH₄ → CH₃ + H | With Cu₄ cluster catalyst | 0.71 | oup.com |

| CH₃ → CH₂ + H | Gas Phase (no catalyst) | 2.74 | oup.com |

| CH₂ → CH + H | Gas Phase (no catalyst) | 2.65 | oup.com |

| CH → C + H | Gas Phase (no catalyst) | 1.44 | oup.com |

Reaction Energetics and Pathways in Catalytic Processes

Wave Function Based Calculations for Zero-Field Splitting in Copper Acetate Monohydrate

While DFT is a workhorse, more computationally intensive wave function-based methods are often required for a highly accurate description of certain electronic properties, such as the zero-field splitting (ZFS) in magnetic molecules. ZFS refers to the splitting of spin sublevels in the absence of an external magnetic field and is critical for understanding magnetic anisotropy. For the classic copper(II) acetate monohydrate dimer, which has a triplet (S=1) excited state, wave function-based calculations have been crucial. nih.govacs.org

These highly correlated methods have successfully reproduced experimental ZFS parameters, notably predicting the correct negative sign of the axial anisotropy parameter D, a point of contention for decades. nih.govacs.org Early interpretations based on perturbation theory had incorrectly suggested a positive D value due to a mistaken assumption of antiferromagnetic coupling between excited states; advanced calculations revealed this coupling is actually ferromagnetic. nih.govacs.org Methods like multiconfiguration pair-density functional theory (MC-PDFT) are also being developed to calculate ZFS parameters with greater efficiency than traditional multireference perturbation theories. osti.gov

The ZFS in a molecule arises from two main physical interactions: the direct dipolar interaction between unpaired electron spins (spin-spin coupling, SSC) and the interaction of the spin angular momentum with the orbital angular momentum (spin-orbit coupling, SOC). nih.govchemrxiv.org

Wave function-based calculations on copper(II) acetate monohydrate have allowed for the dissection of these two contributions. nih.govacs.org The analysis shows that both SSC and SOC are significant contributors to the magnetic anisotropy of the complex. nih.govacs.org It was found that the anisotropy from the spin-spin coupling is relatively insensitive to the level of theory used. nih.govacs.org In contrast, the zero-field-splitting parameters resulting from the spin-orbit coupling are highly sensitive to the inclusion of dynamic electron correlation, highlighting the need for sophisticated computational methods for their accurate prediction. nih.govacs.org

Calculated ZFS Parameters (D) for Copper(II) Acetate Monohydrate

| Contribution | Method | Calculated D (cm⁻¹) | Reference |

|---|---|---|---|

| Spin-Spin (SSC) | CASSCF | -0.283 | core.ac.uk |

| Spin-Orbit (SOC) | CASPT2 | -0.051 | core.ac.uk |

| Total (SSC + SOC) | - | -0.334 | core.ac.uk |

| Experimental Value | -0.34 | nih.gov |

Kinetic-Transport Models for Reaction Mechanism Elucidation

Kinetic-transport models are powerful computational tools used to unravel complex reaction mechanisms by simulating the interplay between chemical reaction rates (kinetics) and the movement of species (mass transport). In the context of copper(I) acetate and related systems, these models provide a bridge between theoretical calculations and experimental observations, offering deep insights into how reaction conditions and the catalyst environment dictate product selectivity and efficiency.

Research Findings: The Case of Acetate Formation on Copper Surfaces

A prominent example of the application of kinetic-transport models is in the elucidation of the mechanism for acetate formation during the electrochemical reduction of carbon dioxide (CO₂) on copper (Cu) catalysts. researchgate.netakjournals.comchinesechemsoc.orgnsf.govrsc.orgchemrxiv.org While not a reaction starting with this compound, this system is crucial as it details the formation of acetate at a copper interface, a process central to the compound's chemistry.

Joint experimental and theoretical studies have employed a multiscale model that couples ab initio microkinetics with a continuum mass transport model. rsc.org This approach has been instrumental in resolving controversies surrounding the reaction pathway. The key findings from these models indicate that acetate selectivity is not primarily determined by the intrinsic activity of different copper crystal facets, but rather by the local mass transport properties near the catalyst and the electrolyte's pH. researchgate.netchinesechemsoc.orgnsf.gov

The elucidated mechanism proposes the following key steps:

On the copper catalyst surface, CO₂ is reduced to a key C₂ intermediate, ketene (H₂CCO). nsf.govrsc.org

This adsorbed ketene intermediate (*H₂CCO) faces a critical juncture: it can either undergo further reduction on the catalyst surface to form other C₂ products like ethylene (B1197577) and ethanol, or it can desorb from the surface. rsc.org

The desorbed ketene, a stable molecule, is transported away from the catalyst into the bulk electrolyte solution. nsf.govrsc.org

In the solution, ketene reacts with hydroxide ions (OH⁻) to form acetate. rsc.org

This model highlights a competition between a surface reaction (further reduction) and a transport-limited solution reaction (acetate formation). The model successfully predicts that acetate selectivity increases with higher pH (more available OH⁻), lower catalyst roughness, and varies significantly with the applied electrical potential. nsf.govrsc.org The agreement between the model's predictions and experimental observations across various conditions validates this transport-dependent mechanism. akjournals.comnsf.gov

| Parameter | Influence on Acetate Selectivity | Underlying Mechanism |

|---|---|---|

| Increasing Electrolyte pH | Increase | Higher concentration of hydroxide ions (OH⁻) in the solution accelerates the reaction of desorbed ketene to form acetate. This demonstrates a first-order dependence of acetate formation on OH⁻ concentration. rsc.org |

| Increasing Catalyst Roughness / Loading | Decrease | A higher microscopic surface area favors the re-adsorption and subsequent reduction of the ketene intermediate to other C₂ products (e.g., ethylene, ethanol) over its transport away from the surface. nsf.govrsc.org |

| Applied Potential | Varies Significantly | The potential affects the rates of all electrochemical steps, including the initial formation of the ketene precursor and its subsequent reduction, thereby altering the balance between the competing pathways. nsf.gov |

Kinetic Models for this compound Catalyzed Reactions

Beyond formation mechanisms, kinetic models are vital for understanding reactions where this compound acts as a catalyst. A foremost example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

Kinetic studies of the CuAAC reaction have revealed that the rate law is often second-order with respect to the copper(I) catalyst concentration. researchgate.netnih.gov This second-order dependence strongly suggests that the rate-limiting step involves a dinuclear copper intermediate, where two copper centers cooperate in the catalytic cycle. researchgate.netnih.gov this compound is particularly effective as it exists structurally as a dinuclear complex, [(CuOAc)₂]ₙ, predisposing it to this mechanism. researchgate.net

The proposed mechanism involves the exchange of acetate ligands with the alkyne substrate, followed by the coordination of the azide (B81097) to the dinuclear copper core, facilitating the cycloaddition. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to map the energy landscape of this catalytic cycle, calculating the energies of intermediates and transition states to support the dinuclear pathway. nih.gov

| Reaction | Copper Species | Observed Reaction Order (in Copper) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Second-Order | Not typically reported, as reaction is fast at room temperature. | researchgate.netnih.gov |

| Homogeneous Hydrogenation of Dichromate | Copper(II) Acetate | First-Order | 24.6 kcal/mol (102.9 kJ/mol) | cdnsciencepub.com |

| Thermal Decomposition (Anhydrous Salt) | Copper(II) Acetate | Second-Order | ~57.6 kcal/mol (~241 kJ/mol) | akjournals.com |

Applications of Copper I Acetate in Materials Science

Copper(I) Acetate (B1210297) in Graphene Synthesis

A notable application of copper acetate is in the synthesis of high-quality graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice. This process is particularly important for applications in electronics and energy harvesting.

Copper acetate facilitates an innovative approach for the direct, transfer-free growth of graphene on dielectric substrates using chemical vapor deposition (CVD). americanelements.comthegoodscentscompany.com Traditionally, graphene is grown on a metal catalyst, most commonly a copper foil, and then transferred to a desired substrate, a process that can introduce defects, contamination, and damage to the film. atamanchemicals.comdergipark.org.tr By utilizing copper acetate in a CVD process, high-quality graphene can be synthesized directly on insulating substrates like sapphire or quartz, eliminating the cumbersome and potentially damaging transfer step. americanelements.comatamanchemicals.comkentech.ac.kr This direct synthesis is crucial for the large-scale production and practical application of graphene in various technologies. thegoodscentscompany.comatamanchemicals.com

In this method, the substrate is heated to high temperatures (e.g., 1020–1080°C) while copper acetate is heated separately at a lower temperature (e.g., 150°C) to supply the catalyst in a gaseous form. americanelements.com A mixture of gases, including a carbon source like methane (B114726) (CH₄), is then introduced into the chamber to initiate graphene growth. americanelements.com

The key role of copper acetate in this process is to act as a source for a continuous supply of gaseous copper clusters. americanelements.comthegoodscentscompany.com When heated, the copper acetate volatilizes, delivering these copper clusters to the reaction environment. americanelements.comdergipark.org.tr These clusters are highly active and serve as catalysts, significantly aiding in the decomposition of the carbon precursor, such as methane. americanelements.comresearchgate.net